Cas no 3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate)

エチル2-(エトキシカルボノチオイルチオ)アセテートは、有機合成において重要なチオカルボニルチオ化合物です。この化合物はRAFT(可逆的付加-断裂連鎖移動)重合における鎖移動剤として優れた性能を有し、高分子の分子量分布を精密に制御可能にします。特に、アクリレート系モノマーとの相性が良く、温和な反応条件下で使用可能な点が特徴です。高い反応選択性と安定性を兼ね備えており、複雑なブロック共重合体の合成にも適しています。また、比較的低毒性で取り扱いが容易なため、実験室から工業スケールまで幅広い用途に対応可能です。

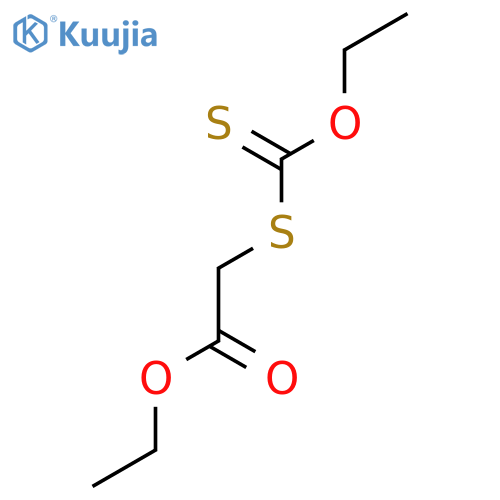

3278-34-0 structure

商品名:Ethyl 2-(Ethoxycarbonothioylthio)acetate

CAS番号:3278-34-0

MF:C7H12O3S2

メガワット:208.298379898071

MDL:MFCD11501887

CID:1457646

PubChem ID:11447120

Ethyl 2-(Ethoxycarbonothioylthio)acetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester

- ethyl 2-ethoxycarbothioylsulfanylacetate

- AR3749

- CS-0151563

- Ethyl 2-[(Ethoxycarbonothioyl)thio]acetate

- ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE

- ETHYL 2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETATE

- SY243973

- A913031

- MFCD11501887

- DTXSID40466141

- ethyl 2-((ethoxycarbonothioyl)thio)acetate

- SCHEMBL14865008

- ethyl2-((ethoxycarbonothioyl)thio)acetate

- 3278-34-0

- Ethyl 2-(Ethoxycarbonothioylthio)acetate

-

- MDL: MFCD11501887

- インチ: InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3

- InChIKey: RKRYBQILCOFTOM-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CSC(=S)OCC

計算された属性

- せいみつぶんしりょう: 208.02286

- どういたいしつりょう: 208.02278659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: Liquid

- PSA: 35.53

Ethyl 2-(Ethoxycarbonothioylthio)acetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330

- ちょぞうじょうけん:Room temperature

Ethyl 2-(Ethoxycarbonothioylthio)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-50mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 95% | 50mg |

85.0CNY | 2021-07-17 | |

| TRC | E940500-50mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 50mg |

$ 160.00 | 2022-06-05 | ||

| TRC | E940500-100mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 100mg |

$ 250.00 | 2022-06-05 | ||

| TRC | E940500-10mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-200mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 95% | 200mg |

193.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-5g |

Ethyl 2-((ethoxycarbonothioyl)thio)acetate |

3278-34-0 | 95% | 5g |

¥1877.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-1g |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 95% | 1g |

581.0CNY | 2021-07-17 | |

| Chemenu | CM361129-5g |

Ethyl 2-(ethoxycarbonothioylthio)acetate |

3278-34-0 | 95%+ | 5g |

$246 | 2023-02-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-100mg |

Ethyl 2-(Ethoxycarbonothioylthio)acetate |

3278-34-0 | 95% | 100mg |

889CNY | 2021-05-07 | |

| Aaron | AR00I6Y1-1g |

Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester |

3278-34-0 | 95% | 1g |

$85.00 | 2025-02-28 |

Ethyl 2-(Ethoxycarbonothioylthio)acetate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3278-34-0)Ethyl 2-(Ethoxycarbonothioylthio)acetate

清らかである:99%

はかる:5g

価格 ($):254.0